BenchChemオンラインストアへようこそ!

(-)-Cyclazocine-d3

Opioid receptor pharmacology Receptor binding affinity Stereoselectivity

(-)-Cyclazocine-d3 is a stable, isotopically labeled analog of the benzomorphan opioid (-)-cyclazocine, carrying three deuterium substitutions (molecular formula C₁₈H₂₂D₃NO, molecular weight 274.42). The parent compound is a mixed opioid agonist/antagonist acting primarily as a kappa-opioid receptor (KOR) agonist and mu-opioid receptor (MOR) partial agonist or antagonist.

Molecular Formula C₁₈H₂₂D₃NO
Molecular Weight 274.42
Cat. No. B1150906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Cyclazocine-d3
Synonyms(2R,6R,11R)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol-d3;  (-)-cis-Cyclazocine-d3;  (-)-α-Cyclazocine-d3;  MCV 4512-d3;  NIH 10450-d3;  l-Cyclazocine-d3; 
Molecular FormulaC₁₈H₂₂D₃NO
Molecular Weight274.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Cyclazocine-d3: Deuterated Benzomorphan Reference Standard for Opioid Receptor Research and Bioanalytical Quantification


(-)-Cyclazocine-d3 is a stable, isotopically labeled analog of the benzomorphan opioid (-)-cyclazocine, carrying three deuterium substitutions (molecular formula C₁₈H₂₂D₃NO, molecular weight 274.42) . The parent compound is a mixed opioid agonist/antagonist acting primarily as a kappa-opioid receptor (KOR) agonist and mu-opioid receptor (MOR) partial agonist or antagonist [1]. The defined (2R,6R,11R) absolute stereochemistry of the (-)-enantiomer confers opioid receptor pharmacology that is quantitatively and functionally distinct from the (+)-enantiomer, which acts preferentially at sigma/PCP sites [2].

Why (-)-Cyclazocine-d3 Cannot Be Replaced by Unlabeled Cyclazocine, Racemic Mixtures, or the (+)-Enantiomer in Quantitative Bioanalysis and Receptor Pharmacology


The cyclazocine scaffold exhibits profound stereoselectivity in receptor engagement: the (-)-enantiomer preferentially binds mu and kappa opioid receptors, while the (+)-enantiomer selectively targets sigma/PCP receptors [1]. Generic substitution with racemic (±)-cyclazocine or the unlabeled compound introduces uncontrolled variables in pharmacological studies—racemic material contains both stereoisomers with opposing receptor selectivity profiles [2]. In bioanalytical workflows, unlabeled cyclazocine cannot serve as a stable isotope-labeled internal standard (SIL-IS) because it co-elutes and shares identical mass transitions with the analyte, rendering it incapable of correcting for matrix effects and ionization variability in LC-MS/MS [3]. The d3-label provides a +3 Da mass shift that enables chromatographic co-elution with distinct MS detection, satisfying the foundational requirement for stable isotope dilution quantification [4].

(-)-Cyclazocine-d3: Quantified Differentiation Evidence Against Closest Analogs and Alternatives


Mu-Opioid Receptor Binding Affinity: (-)-Cyclazocine vs. (+)-Cyclazocine Shows 1,020-Fold Difference

The (-)-enantiomer of cyclazocine [(-)-alpha-cyclazocine] binds the mu-opioid receptor with a KD of 0.48 nM, compared to (+)-alpha-cyclazocine which is 1,020-fold less potent [1]. This quantitative stereoselectivity data derives from competitive [3H]DAMGO binding studies in rat brain homogenates, demonstrating that opioid receptor pharmacology resides overwhelmingly in the (-)-enantiomer [1]. In contrast, the (+)-enantiomer acts as a kappa-agonist and mu-antagonist with an IC50 of 33.2 µM in Xenopus oocyte functional assays, representing a potency difference exceeding four orders of magnitude relative to (-)-cyclazocine at the mu receptor [2].

Opioid receptor pharmacology Receptor binding affinity Stereoselectivity

Sigma/PCP Receptor Selectivity: (+)-Cyclazocine Is Highly Specific for Sigma Opiate/PCP Sites, While (-)-Cyclazocine Preferentially Engages Opioid Receptors

In vitro binding studies in rat brain homogenates and concurrent in vivo discriminative stimulus paradigms in rats demonstrate that the (+)-isomers of cyclazocine are highly specific sigma opiate/PCP receptor ligands, while the (-)-isomer shows preferential activity at mu and kappa opioid receptors [1]. Complementing this, Todd et al. (1990) showed that (-)-beta-cyclazocine has only 1.5-fold greater PCP receptor affinity than PCP itself, whereas (-)-alpha-cyclazocine [( -)-cyclazocine] is 3-fold less potent than PCP at this site, confirming that PCP/sigma receptor activity segregates with the (+)-enantiomer and beta-series rather than the (-)-alpha (i.e., (-)-cyclazocine) configuration [2].

Sigma receptor Phencyclidine receptor Receptor selectivity Benzomorphan pharmacology

Behavioral Pharmacology: (-)-Cyclazocine Is Not Self-Administered in Primate Models, Unlike the (+)-Enantiomer Which Maintains Cocaine-Level Responding

In rhesus monkeys trained to lever-press on a fixed-ratio 10 schedule for intravenous cocaine (50 µg/kg/injection), substitution testing revealed a clear stereochemical divergence: (+)-cyclazocine was self-administered at rates that equaled or exceeded cocaine-maintained baseline rates, while (-)-cyclazocine maintained responding no greater than vehicle control levels [1]. Furthermore, the temporal pattern of (+)-cyclazocine self-administration produced evenly distributed injections across the 60-minute session (comparable to cocaine), whereas (-)-cyclazocine generated negatively accelerated injection patterns characteristic of saline extinction [1].

Drug self-administration Abuse liability Reinforcing properties Primate behavior

Stable Isotope Labeling: Deuterium Incorporation Enables Internal Standard-Based LC-MS/MS Quantification with a +3 Da Mass Shift

(-)-Cyclazocine-d3 incorporates three deuterium atoms, producing a +3 Da mass shift (unlabeled (-)-cyclazocine monoisotopic mass: 271.19 Da; d3-labeled: 274.42 Da) . This mass increment satisfies the established criterion that a deuterated internal standard must retain at least three labeling isotopes with a mass shift sufficient to avoid interference from the natural isotopic envelope of the unlabeled analyte [1]. Deuterated internal standards co-elute with the analyte under reversed-phase LC conditions, thereby experiencing identical matrix-induced ion suppression or enhancement, which is the dominant source of quantitative error in bioanalytical LC-MS/MS [2]. In contrast, structural analog internal standards such as pentazocine—historically used for cyclazocine quantification [3]—may exhibit differential extraction recovery and chromatographic behavior, compromising accuracy to ±20% or worse at ng/mL concentrations [2].

Stable isotope-labeled internal standard LC-MS/MS quantification Bioanalysis Matrix effect correction

Electrophysiological Mechanism Differentiation: (-)-Cyclazocine Engages Both PCP and Kappa Opioid Receptors in Cerebellar Neurons, (+)-Cyclazocine Acts Solely via PCP Receptors

Local application of either (+)- or (-)-cyclazocine produced dose-dependent, reversible slowing of Purkinje neuron discharge in rat cerebellum [1]. However, mechanistic dissection using the selective PCP receptor antagonist metaphit and the opioid antagonist naloxone revealed divergent receptor mechanisms: (+)-cyclazocine-induced depression was blocked by metaphit alone on most neurons, indicating mediation primarily through PCP receptors [1]. In contrast, blockade of (-)-cyclazocine effects required both high-dose naloxone and metaphit, demonstrating that (-)-cyclazocine responses arise from activity at both PCP and kappa opioid receptors [1].

Electrophysiology Cerebellar Purkinje neurons Receptor mechanism Metaphit antagonism

(-)-Cyclazocine-d3: Evidence-Backed Procurement Scenarios for Research and Bioanalytical Laboratories


Quantitative LC-MS/MS Bioanalysis of Cyclazocine in Plasma, Urine, or Tissue Using Stable Isotope Dilution

(-)-Cyclazocine-d3 serves as the matched stable isotope-labeled internal standard (SIL-IS) for accurate quantitative determination of cyclazocine in biological matrices. Its +3 Da mass shift enables selected reaction monitoring (SRM) without interference from the natural isotopic envelope of the analyte [1]. Unlike the historically used structural analog internal standard pentazocine, the deuterated analog co-elutes with the analyte and corrects for matrix-induced ion suppression/enhancement, which is critical for achieving the ±15% accuracy expected in regulated bioanalysis [2]. This application is directly relevant to clinical pharmacokinetic studies, forensic toxicology, and therapeutic drug monitoring of cyclazocine.

Opioid Receptor Pharmacology Studies Requiring Stereochemically Defined Kappa Agonist / Mu Antagonist Activity

For in vitro receptor binding or functional assays targeting kappa-opioid receptor agonism or mu-opioid receptor antagonism, (-)-Cyclazocine-d3 provides the active stereoisomer with a KD of 0.48 nM at the mu-opioid receptor—1,020-fold more potent than the (+)-enantiomer [3]. The defined (2R,6R,11R) configuration ensures that opioid receptor pharmacology is studied without sigma/PCP receptor confounds introduced by the (+)-enantiomer, which is selectively active at sigma/PCP sites [4]. This is essential for structure-activity relationship (SAR) programs exploring benzomorphan-based analgesics or treatments for cocaine and opioid use disorders.

In Vivo Behavioral Pharmacology: Non-Reinforcing Opioid Probe for Addiction Research

In drug self-administration and conditioned place preference paradigms, (-)-cyclazocine is established as a non-reinforcing agent in primate models—unlike its (+)-enantiomer, which maintains cocaine-level self-administration rates [5]. The deuterated analog enables simultaneous pharmacokinetic/pharmacodynamic (PK/PD) correlation in these behavioral studies through its dual role as a pharmacological probe and internal standard for plasma concentration monitoring. This scenario is particularly relevant to research on kappa-opioid receptor-mediated modulation of dopaminergic reward pathways and the development of non-addictive analgesics.

Metabolic Stability and Deuterium Kinetic Isotope Effect (KIE) Investigations

The presence of three deuterium atoms in (-)-Cyclazocine-d3 enables its use as a probe for deuterium kinetic isotope effect studies on metabolic stability. In vitro incubation systems coupled with MS/MS detection can quantify the relative metabolic degradation rates of the deuterated versus non-deuterated forms; deuteration adjacent to metabolic soft spots has been shown to improve stability by approximately 50% in related benzomorphan and radiotracer systems [6]. This application supports drug discovery programs evaluating deuteration as a strategy to extend half-life or reduce first-pass metabolism of benzomorphan drug candidates.

Quote Request

Request a Quote for (-)-Cyclazocine-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.